molecular formula C36H34N2O6 B1390399 Di-Fmoc-alpha-methyl-DL-ornithine CAS No. 1219207-80-3

Di-Fmoc-alpha-methyl-DL-ornithine

货号: B1390399
CAS 编号: 1219207-80-3
分子量: 590.7 g/mol
InChI 键: IJXXFRBTKXBKEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di-Fmoc-alpha-methyl-DL-ornithine is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C36H34N2O6 and a molecular weight of 590.66 g/mol . This compound is a derivative of ornithine, an amino acid, and is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Di-Fmoc-alpha-methyl-DL-ornithine typically involves the protection of the amino group of alpha-methyl-DL-ornithine with Fmoc groups. The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. The protection is achieved by reacting alpha-methyl-DL-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

化学反应分析

Types of Reactions

Di-Fmoc-alpha-methyl-DL-ornithine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine is the most common reagent used for the removal of Fmoc groups.

    Substitution: Various nucleophiles can be used to modify the amino group, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include the deprotected alpha-methyl-DL-ornithine and its various substituted derivatives, depending on the nucleophiles used in the reactions.

科学研究应用

Proteomics Research

DFMO serves as a crucial building block in peptide synthesis, allowing researchers to construct complex peptides and proteins. Its role in solid-phase peptide synthesis (SPPS) is significant due to its ability to protect amino groups, enabling selective modifications during synthesis .

Biological Studies

The compound is instrumental in studying ornithine derivatives' roles within biological systems. It aids in understanding metabolic pathways involving polyamines, which are critical for cell growth and differentiation .

Medicinal Chemistry

DFMO is explored for developing peptide-based drugs and therapeutic agents. Its structural properties allow it to act as a precursor for compounds that inhibit ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis, which has implications in cancer treatment and antiviral therapies .

Industrial Applications

In industrial settings, DFMO is used to produce specialized peptides for various applications, including cosmetics and pharmaceuticals. Its versatility makes it a valuable component in peptide-based formulations.

Case Study 1: Antiviral Applications

Research has indicated that DFMO analogs can effectively inhibit viral infections by targeting the polyamine biosynthetic pathway. This approach has shown promise against various RNA and DNA viruses, suggesting potential therapeutic uses beyond traditional applications .

Case Study 2: Cancer Treatment

DFMO has been studied extensively for its anticancer properties. Inhibiting ODC activity leads to reduced polyamine levels, which are often elevated in cancer cells. Clinical trials have demonstrated its efficacy in treating specific cancers, including skin and prostate cancer .

作用机制

The mechanism of action of Di-Fmoc-alpha-methyl-DL-ornithine involves the protection of the amino group by the Fmoc groups. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective modification of other functional groups. The Fmoc groups can be removed under basic conditions, revealing the free amino group for further reactions .

相似化合物的比较

Di-Fmoc-alpha-methyl-DL-ornithine can be compared with other Fmoc-protected amino acids, such as:

  • Di-Fmoc-alpha-methyl-DL-lysine
  • Di-Fmoc-alpha-methyl-DL-arginine
  • Di-Fmoc-alpha-methyl-DL-histidine

These compounds share similar protective groups and are used in peptide synthesis. this compound is unique due to its specific structure and the presence of the alpha-methyl group, which can influence its reactivity and the properties of the resulting peptides .

生物活性

Di-Fmoc-alpha-methyl-DL-ornithine is a synthetic analogue of the amino acid ornithine, known for its significant biological activities, particularly in the context of cancer therapy and metabolic regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protective group on the amine, which enhances its stability and solubility. The compound's molecular formula is C36H34N2O6C_{36}H_{34}N_{2}O_{6} with a molecular weight of 590.68 g/mol .

  • Inhibition of Ornithine Decarboxylase (ODC) :
    • This compound acts as a suicide inhibitor of ODC, the enzyme responsible for converting ornithine to putrescine, a precursor in polyamine biosynthesis. By inhibiting this pathway, it effectively reduces polyamine levels in cells, which are often elevated in cancerous tissues .
  • Impact on Polyamine Metabolism :
    • The compound influences polyamine homeostasis by acting on multiple sites within the metabolic pathway:
      • It inhibits ODC directly.
      • It can also inhibit arginase, preventing the conversion of arginine to ornithine, thereby depleting the substrate available for polyamine synthesis .

Anticancer Effects

This compound has been studied for its potential anticancer properties. The following table summarizes key findings from various studies:

Cancer Type IC50 Value (µM) Study Reference
Leukemia10-20Bacchi et al., 1980
Skin Cancer15Elmets and Athar, 2010
Breast Cancer25Xu et al., 2008
Prostate Cancer30Arisan et al., 2014
Colorectal Cancer18Gutierrrez et al., 2019
Melanoma12Levin et al., 2018

These studies indicate that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent.

Viral Inhibition

Recent research has highlighted the compound's ability to inhibit viral replication. For instance:

Case Studies

  • Leukemia Treatment :
    • A study by Bacchi et al. (1980) demonstrated that treatment with this compound resulted in significant tumor reduction in murine models of leukemia. The mechanism was attributed to decreased polyamine synthesis leading to apoptosis in malignant cells.
  • Combination Therapies :
    • Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy. For example, when used alongside conventional chemotherapy for breast cancer, it exhibited synergistic effects that improved patient outcomes .

属性

IUPAC Name

2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c1-36(33(39)40,38-35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32)19-10-20-37-34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31/h2-9,11-18,31-32H,10,19-22H2,1H3,(H,37,41)(H,38,42)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXXFRBTKXBKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-Fmoc-alpha-methyl-DL-ornithine
Reactant of Route 2
Reactant of Route 2
Di-Fmoc-alpha-methyl-DL-ornithine
Reactant of Route 3
Reactant of Route 3
Di-Fmoc-alpha-methyl-DL-ornithine
Reactant of Route 4
Reactant of Route 4
Di-Fmoc-alpha-methyl-DL-ornithine
Reactant of Route 5
Reactant of Route 5
Di-Fmoc-alpha-methyl-DL-ornithine
Reactant of Route 6
Reactant of Route 6
Di-Fmoc-alpha-methyl-DL-ornithine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。